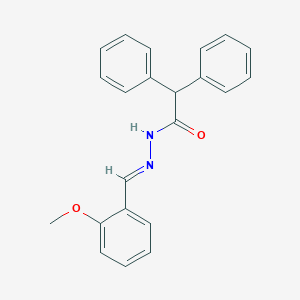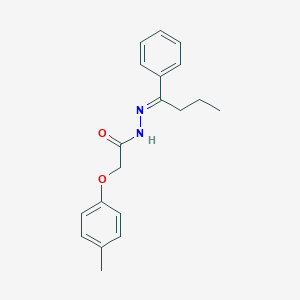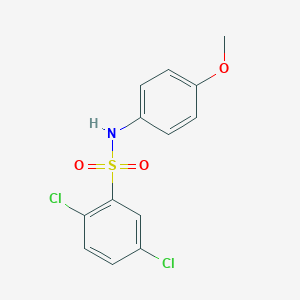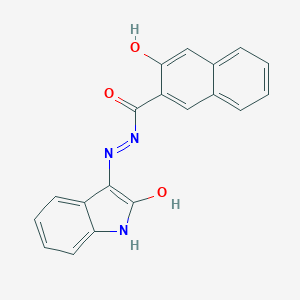
N-(3-cloro-2-metilfenil)-4-fluorobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions between precursors under specific conditions . For instance, a compound with a similar structure was synthesized by refluxing a mixture of 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide in ethanol solvent in the absence of a catalyst .Aplicaciones Científicas De Investigación
Actividad Antibacteriana
El compuesto ha mostrado actividad antibacteriana in vitro contra Staphylococcus aureus y Chromobacterium violaceum . Esto sugiere que podría usarse en el desarrollo de nuevos medicamentos antibacterianos.
Inhibición de la Ureasa
El esqueleto de tiourea, que es parte de la estructura de este compuesto, juega un papel vital en la química farmacéutica . Específicamente, se ha utilizado en el desarrollo de potentes inhibidores de la ureasa . La ureasa es una enzima que es responsable de varios problemas de salud en los humanos, como la incrustación de catéteres, la encefalopatía, las úlceras pépticas, el coma hepático, la formación de cálculos renales y otros . Por lo tanto, este compuesto podría usarse potencialmente en el tratamiento de estas afecciones.
Síntesis de Fármacos
El compuesto se utiliza en la síntesis de tiazol de Hantzsch, una reacción preferida para sintetizar tiazol y sus derivados . Los derivados de tiazol se han utilizado en la síntesis de muchos fármacos, incluidos antimicrobianos, antifúngicos, antirretrovirales y antineoplásicos .
Tratamiento del Cáncer
Los derivados de tiazol, que se pueden sintetizar utilizando este compuesto, se han utilizado en el tratamiento de varios tipos de cáncer . Por lo tanto, este compuesto podría usarse potencialmente en la investigación y el tratamiento del cáncer.
Tratamiento de las Infecciones por VIH
Los derivados de tiazol se han utilizado en el tratamiento de infecciones por VIH . Esto sugiere que este compuesto podría usarse potencialmente en la investigación y el tratamiento del VIH.
Tratamiento de la Hipertensión
Los derivados de tiazol se han utilizado en el tratamiento de la hipertensión . Esto sugiere que este compuesto podría usarse potencialmente en la investigación y el tratamiento de la hipertensión.
Tratamiento de la Esquizofrenia
Los derivados de tiazol se han utilizado en el tratamiento de la esquizofrenia
Mecanismo De Acción
Target of Action
The primary target of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway, particularly in the elongation cycle where it catalyzes the last step.
Mode of Action
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide interacts with its target by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, thereby disrupting the fatty acid synthesis pathway
Biochemical Pathways
The compound primarily affects the fatty acid synthesis pathway by inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH] enzyme This disruption can lead to a decrease in the production of fatty acids, which are essential components of cell membranes and signaling molecules
Result of Action
The inhibition of the Enoyl- [acyl-carrier-protein] reductase [NADH] enzyme by N-(3-chloro-2-methylphenyl)-4-fluorobenzamide leads to a disruption in the fatty acid synthesis pathway This can result in a decrease in the production of fatty acids, potentially affecting cell membrane integrity and signaling processes
Análisis Bioquímico
Biochemical Properties
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been identified as a potent inhibitor of the enzyme urease . The nature of these interactions is complex and involves various biochemical processes.
Cellular Effects
The effects of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide is transported and distributed within cells and tissues in a specific manner. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-12(15)3-2-4-13(9)17-14(18)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWLRAYUNCQDTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1-methyl-1H-benzimidazole](/img/structure/B386321.png)


![N-[2-(2-chlorophenoxy)ethyl]-1-naphthamide](/img/structure/B386328.png)
![4-heptyl-N-(4-{4-[(4-heptylbenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B386330.png)





![Methyl 4-[(2,5-dichloroanilino)carbonyl]-2-[(2-iodobenzoyl)amino]benzoate](/img/structure/B386340.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-4-bromobenzamide](/img/structure/B386341.png)
![4-[(3-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide](/img/structure/B386342.png)

